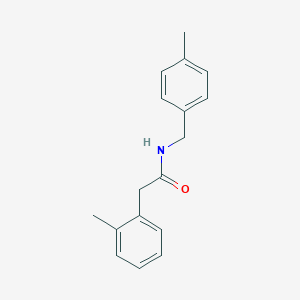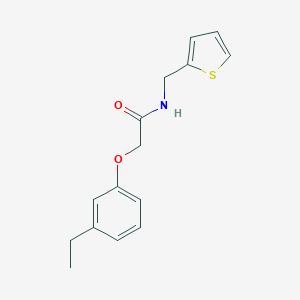![molecular formula C16H15FN2O2 B240515 N-[3-(acetylamino)-4-methylphenyl]-2-fluorobenzamide](/img/structure/B240515.png)
N-[3-(acetylamino)-4-methylphenyl]-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(acetylamino)-4-methylphenyl]-2-fluorobenzamide, also known as ABT-888 or veliparib, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a critical role in DNA repair, and its inhibition has been shown to sensitize cancer cells to chemotherapy and radiation therapy. ABT-888 has been extensively studied for its potential as a cancer treatment, and its mechanism of action and biochemical and physiological effects have been well-characterized.
Mécanisme D'action
N-[3-(acetylamino)-4-methylphenyl]-2-fluorobenzamide works by inhibiting the activity of PARP, an enzyme that plays a critical role in DNA repair. When DNA is damaged, PARP is activated and recruits other proteins to the site of the damage to repair it. By inhibiting PARP, this compound prevents the repair of damaged DNA, leading to increased cancer cell death when combined with DNA-damaging agents.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the sensitivity of cancer cells to DNA-damaging agents, leading to increased cancer cell death. This compound has also been shown to inhibit the growth and proliferation of cancer cells, and to induce cell death through apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(acetylamino)-4-methylphenyl]-2-fluorobenzamide has a number of advantages for use in lab experiments. It is a potent inhibitor of PARP, and its mechanism of action has been well-characterized. This compound has been extensively studied for its potential as a cancer treatment, and its efficacy has been demonstrated in a variety of cancer types. However, there are also limitations to the use of this compound in lab experiments. Its synthesis is complex and requires specialized equipment and expertise. Additionally, its efficacy may be dependent on the specific cancer type and DNA-damaging agent used.
Orientations Futures
There are a number of future directions for research on N-[3-(acetylamino)-4-methylphenyl]-2-fluorobenzamide. One area of interest is the development of combination therapies that include this compound and other DNA-damaging agents. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to this compound. Additionally, there is ongoing research into the development of more potent and selective PARP inhibitors that may have improved efficacy and fewer side effects than this compound.
Méthodes De Synthèse
N-[3-(acetylamino)-4-methylphenyl]-2-fluorobenzamide can be synthesized using a multi-step process that involves the reaction of 4-methyl-3-nitrobenzoic acid with acetic anhydride to form 4-methyl-3-acetylamino benzoic acid. This intermediate is then reacted with 2-fluorobenzoyl chloride to form the final product, this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
N-[3-(acetylamino)-4-methylphenyl]-2-fluorobenzamide has been studied extensively for its potential as a cancer treatment. It has been shown to sensitize cancer cells to DNA-damaging agents such as chemotherapy and radiation therapy, leading to increased cancer cell death. This compound has been tested in clinical trials for a variety of cancer types, including breast, ovarian, and lung cancer.
Propriétés
Formule moléculaire |
C16H15FN2O2 |
|---|---|
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
N-(3-acetamido-4-methylphenyl)-2-fluorobenzamide |
InChI |
InChI=1S/C16H15FN2O2/c1-10-7-8-12(9-15(10)18-11(2)20)19-16(21)13-5-3-4-6-14(13)17/h3-9H,1-2H3,(H,18,20)(H,19,21) |
Clé InChI |
SHYNARQEAGJWMM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2F)NC(=O)C |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2F)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(acetylamino)-2-methylphenyl]propanamide](/img/structure/B240432.png)
![N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B240445.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide](/img/structure/B240448.png)

![3-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240461.png)
![4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide](/img/structure/B240488.png)
![N-{4-[(methylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B240489.png)
![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide](/img/structure/B240492.png)

![4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide](/img/structure/B240499.png)
![3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide](/img/structure/B240503.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-ethoxybenzamide](/img/structure/B240522.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclohexanecarboxamide](/img/structure/B240539.png)
![4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide](/img/structure/B240542.png)